molecular formula C8H8N2O2 B2381169 3-Amino-4-hydroxy-5-methoxybenzonitrile CAS No. 1362094-92-5

3-Amino-4-hydroxy-5-methoxybenzonitrile

Cat. No.: B2381169
CAS No.: 1362094-92-5
M. Wt: 164.164
InChI Key: UYMILGSFFZLODF-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H8N2O2 It is a derivative of benzonitrile, characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-5-methoxybenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of 4-hydroxy-3-methoxybenzonitrile, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-5-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted benzonitriles, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-hydroxy-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-5-methoxybenzonitrile involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes. Specific pathways and targets are still under investigation, but its functional groups suggest potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-Amino-4-methoxybenzonitrile: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

    3-Amino-4-hydroxybenzonitrile: Lacks the methoxy group, influencing its solubility and reactivity.

Uniqueness

3-Amino-4-hydroxy-5-methoxybenzonitrile is unique due to the combination of amino, hydroxy, and methoxy groups on the benzene ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

3-amino-4-hydroxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMILGSFFZLODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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